2-Hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol

Catalog No.
S583580
CAS No.
85618-21-9
M.F
C14H28O5S
M. Wt
308.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3...

CAS Number

85618-21-9

Product Name

2-Hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol

IUPAC Name

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-octylsulfanyloxane-3,4,5-triol

Molecular Formula

C14H28O5S

Molecular Weight

308.44 g/mol

InChI

InChI=1S/C14H28O5S/c1-2-3-4-5-6-7-8-20-14-13(18)12(17)11(16)10(9-15)19-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14?/m1/s1

InChI Key

CGVLVOOFCGWBCS-RGDJUOJXSA-N

SMILES

CCCCCCCCSC1C(C(C(C(O1)CO)O)O)O

Synonyms

Glc-S-C7-Me, n-octyl-beta-D-thioglucopyranoside, n-octyl-beta-D-thioglucoside, octyl beta-D-thioglucoside, octyl-thioglucoside, octylthioglucoside

Canonical SMILES

CCCCCCCCSC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CCCCCCCCS[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Chemical Structure and Properties:

2-Hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol, also known as n-octyl-β-D-thioglucopyranoside, is a synthetic molecule with the formula C₁₄H₂₈O₅S. It shares structural similarities with glucose, a simple sugar, but with a sulfur atom replacing an oxygen atom at position 6 and an octyl chain attached at the same position. This modification alters its chemical properties and makes it a valuable tool in scientific research [, ].

Applications in Membrane Biology:

One of the primary applications of n-octyl-β-D-thioglucopyranoside lies in membrane biology. Due to its amphiphilic nature (having both hydrophobic and hydrophilic regions), it can act as a detergent. Detergents are crucial tools for studying membranes, which are essential components of all cells and separate the interior of a cell from its external environment. N-octyl-β-D-thioglucopyranoside is a mild detergent, meaning it can solubilize membranes while maintaining the integrity and functionality of membrane proteins [, ]. This allows researchers to isolate and study these proteins, which play vital roles in various cellular processes, such as transport, communication, and signaling [].

Studies on Protein-Lipid Interactions:

N-octyl-β-D-thioglucopyranoside is also employed in studies investigating protein-lipid interactions. These interactions are crucial for the proper functioning of membranes and many cellular processes. The molecule's ability to solubilize membranes while preserving protein-lipid interactions makes it a valuable tool for researchers to understand how proteins interact with lipids in their native environment [].

2-Hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol is a sulfur-containing organic compound that belongs to the class of glycosides. Its systematic IUPAC name reflects its structural features, including a hydroxymethyl group and an octyl sulfanyl substituent on a tetrahydropyran ring. The molecular formula for this compound is C12H24O5SC_{12}H_{24}O_5S, indicating the presence of carbon, hydrogen, oxygen, and sulfur atoms.

This compound is structurally related to other thioglycosides and has potential applications in various fields such as biochemistry and medicinal chemistry due to its unique properties and reactivity.

  • The compound likely functions as an intermediate in the pathway for lipid A biosynthesis in some bacteria [].
  • Lipid A is essential for the negative charge of the outer membrane, which contributes to bacterial defense mechanisms and interactions with the host organism [].
  • No information on safety hazards associated with this specific compound is currently available in scientific literature.

Limitations

  • In-depth scientific research on 2-Hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol appears to be limited.
  • More studies are needed to fully understand its properties, reactions, and role in bacterial physiology.

The chemical reactivity of 2-hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The sulfur atom in the octylsulfanyl group can participate in nucleophilic substitution reactions, allowing for modifications or the introduction of new functional groups.
  • Redox Reactions: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids, which may alter the compound's biological activity.
  • Condensation Reactions: The presence of hydroxyl groups allows for condensation with other molecules, potentially leading to polymerization or the formation of larger molecular structures.

Research indicates that compounds similar to 2-hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol exhibit various biological activities, including:

  • Antimicrobial Properties: Sulfur-containing compounds often show antimicrobial effects, making them potential candidates for developing new antibiotics.
  • Membrane Protein Stabilization: Similar compounds have been utilized in the solubilization and stabilization of membrane proteins, which are crucial for biochemical assays and drug development .

The synthesis of 2-hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol typically involves several steps:

  • Starting Material: D-glucose or a related sugar derivative serves as a precursor.
  • Formation of Thioglycoside: The reaction between the sugar derivative and an octanethiol compound introduces the octyl sulfanyl group.
  • Deacetylation: If acetylated intermediates are used, deacetylation with sodium hydroxide can yield the target compound in high yields .
  • Purification: The final product is purified through methods such as chromatography to isolate it from by-products.

2-Hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol has potential applications in:

  • Biotechnology: As a surfactant or stabilizing agent in biochemical assays involving membrane proteins.
  • Pharmaceutical Development: Its unique structure may contribute to drug formulations aimed at targeting specific biological pathways.
  • Cosmetic Industry: Due to its potential skin-friendly properties, it may be explored in cosmetic formulations.

Interaction studies involving 2-hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol focus on its behavior in biological systems:

  • Protein Interactions: Studies have shown that similar glycosides can stabilize membrane proteins against denaturation caused by thermal or chemical stress .
  • Cellular Uptake: Investigations into how this compound interacts with cell membranes could provide insights into its bioavailability and therapeutic potential.

Several compounds share structural similarities with 2-hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
n-Octyl β-D-thioglucopyranosideContains a thioglucoside structureSuperior solubilization properties compared to glucosides
2-Hydroxymethyl-6-mercapto-tetrahydro-pyran-3,4,5-triolSimilar hydroxymethyl and thiol groupsMay exhibit different reactivity due to lack of octyl group
2-Hexyloxy-6-Hydroxymethyl-Tetrahydro-Pyran-3,4,5-TriolContains hexyloxy instead of octyl sulfanylVariation in hydrophobicity affecting biological interactions

These compounds demonstrate variations in hydrophobicity and functional group reactivity that influence their biological activity and applications.

XLogP3

2.2

Appearance

Assay:≥98%A crystalline solid

MeSH Pharmacological Classification

Detergents

Other CAS

85618-21-9

Wikipedia

N-Octyl_beta-D-thioglucopyranoside

Dates

Modify: 2023-08-15

Explore Compound Types